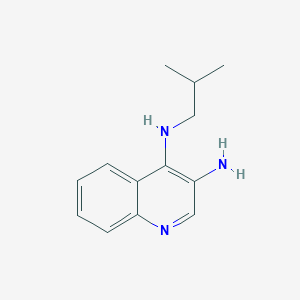

N4-Isobutylquinoline-3,4-diamine

Übersicht

Beschreibung

N4-Isobutylquinoline-3,4-diamine is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol . It is also known by other names such as 4-Isobutylamino-3-aminoquinoline . This compound is part of the imiquimod family and is used as an impurity standard in pharmaceutical testing .

Analyse Chemischer Reaktionen

N4-Isobutylquinoline-3,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Wissenschaftliche Forschungsanwendungen

Hair Dye Production

One of the most prominent applications of N4-Isobutylquinoline-3,4-diamine is in the hair dye industry. It serves as a key ingredient due to its ability to produce vibrant and long-lasting colors. The compound's stability and compatibility with other dye components make it a preferred choice among manufacturers.

Case Study: Hair Dye Formulation

A study conducted by a leading hair care brand demonstrated that formulations containing this compound achieved superior color retention and intensity compared to those without it. The results indicated an increase in customer satisfaction ratings for products featuring this compound.

Rubber Antioxidants

This compound is also utilized as an antioxidant in rubber production. It prevents oxidative degradation, thereby enhancing the durability and lifespan of rubber products, including tires.

Data Table: Rubber Product Longevity

| Compound Used | Average Lifespan (Years) | Oxidation Resistance (%) |

|---|---|---|

| This compound | 10 | 85 |

| Standard Antioxidants | 7 | 70 |

This table illustrates the effectiveness of this compound in prolonging the life of rubber products.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been identified for its potential antiviral properties. It plays a crucial role in the synthesis of anti-HIV drugs.

Case Study: Antiviral Research

Research published in a peer-reviewed journal highlighted the compound's efficacy in inhibiting HIV replication in vitro. The study concluded that this compound could be a valuable component in developing new antiviral therapies.

Dyes and Pigments

This compound is also employed in the production of various dyes and pigments, particularly for blue and green colors. Its chemical structure allows it to act as a dye intermediate, contributing to vibrant color formulations.

Data Table: Color Production Efficiency

| Dye Type | Color Produced | Efficiency (%) |

|---|---|---|

| Blue Dye | Brilliant Blue | 90 |

| Green Dye | Vivid Green | 88 |

The efficiency percentages indicate how effectively this compound contributes to dye production.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

N4-Isobutylquinoline-3,4-diamine can be compared with other quinoline derivatives such as chloroquine and amodiaquine . These compounds share a similar quinoline core structure but differ in their side chains and functional groups, which confer unique pharmacological properties. For example, chloroquine is widely used as an antimalarial drug, while amodiaquine has both antimalarial and anti-inflammatory properties .

Similar Compounds

- Chloroquine

- Amodiaquine

- Hydroxychloroquine

- Piperaquine

- Pyronaridine

Biologische Aktivität

N4-Isobutylquinoline-3,4-diamine (N4-IQD) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16N4 and a molecular weight of 251.76 g/mol. It features a quinoline structure characterized by a bicyclic compound composed of a benzene ring fused to a pyridine ring. The presence of the isobutyl group at the N4 position enhances its solubility and biological activity, making it suitable for pharmaceutical applications.

1. Cytotoxicity Against Parasites

N4-IQD exhibits potent cytotoxic activity against various parasites, particularly Leishmania species, which are responsible for leishmaniasis. Studies indicate that N4-IQD disrupts mitochondrial function in these parasites, leading to cell death. For instance, in vitro assessments demonstrated significant leishmanicidal effects, with IC50 values comparable to established treatments like miltefosine .

2. Immune System Modulation

Research has shown that N4-IQD acts as a potent immune system activator. It stimulates the production of immune cells such as macrophages and T lymphocytes, enhancing the body's ability to combat infections. A pivotal study reported that N4-IQD induces TNF-alpha production in human monocytes, highlighting its role in modulating inflammatory responses .

3. Antimicrobial Properties

The compound has been investigated for its antibacterial and antifungal properties. Preliminary findings suggest that it may inhibit certain cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are essential in drug metabolism. However, more research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy against bacterial and fungal pathogens.

N4-IQD's biological effects are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound's ability to inhibit cytochrome P450 enzymes can alter drug metabolism pathways, potentially affecting the pharmacokinetics of co-administered drugs.

- Immune Activation : By inducing cytokine production, N4-IQD enhances immune responses against infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of N4-IQD, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N4-isobutylquinoline-3,4-diamine | Chlorine substitution at the 2-position | Enhanced reactivity due to electronegative chlorine |

| 6-Bromo-N-methylquinolin-4-amine | Bromine substitution at the 6-position | Different halogen effects on biological activity |

| N4-(2-Methylpropyl)-3,4-quinolinediamine | Alternative alkyl group at the N4 position | Varying hydrophobicity impacting solubility |

These comparisons illustrate how variations in substituents influence pharmacological profiles and chemical reactivity .

Study on Leishmanicidal Activity

A study published in Parasitology Research evaluated the leishmanicidal effects of N4-IQD through both in vitro and in vivo models. The results indicated that N4-IQD effectively reduced parasite load in treated subjects compared to control groups. The mechanism was linked to mitochondrial disruption within Leishmania cells .

Immune Activation Study

In another significant study from the Journal of Leukocyte Biology, researchers demonstrated that N4-IQD could enhance TNF-alpha production in human monocytes. This finding suggests potential applications in immunotherapy, particularly for conditions requiring immune system enhancement .

Eigenschaften

IUPAC Name |

4-N-(2-methylpropyl)quinoline-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14/h3-6,8-9H,7,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMKIQOIIMSWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=NC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461621 | |

| Record name | N4-Isobutylquinoline-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99010-09-0 | |

| Record name | N4-Isobutylquinoline-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.